An In-Depth Technical Guide to the Physicochemical Properties of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one for Drug Design
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one for Drug Design
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel scaffold, 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the critical parameters that govern the molecule's behavior in biological systems. We will explore both computationally predicted and experimentally determined properties, including lipophilicity, aqueous solubility, ionization constants (pKa), and chemical stability. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical validation of these characteristics. By synthesizing theoretical predictions with practical methodologies, this document aims to provide a robust framework for assessing the drug-likeness of this scaffold and guiding future lead optimization efforts.
Introduction: The Piperazine-Pyrrolidine Scaffold in Modern Drug Discovery
The confluence of a piperazine and a pyrrolidine moiety within a single molecular entity, as seen in 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one, presents a compelling scaffold for medicinal chemistry. The piperazine ring is a well-established "privileged" structure in drug discovery, known for its ability to fine-tune aqueous solubility, lipophilicity, and pKa, thereby optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Its presence in numerous marketed drugs across various therapeutic areas underscores its versatility and importance.[1] The pyrrolidine ring, another common N-heterocycle in pharmaceuticals, contributes to the structural rigidity and can engage in specific interactions with biological targets. The amide linker provides a stable connection between these two key pharmacophoric elements.
A thorough understanding of the physicochemical properties of this parent scaffold is paramount for any drug discovery program aiming to leverage its potential. These properties are the primary determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[2] This guide will systematically dissect these key characteristics, offering both predictive insights and the experimental means for their validation.
Predicted Physicochemical Profile of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one
To provide an initial assessment of the drug-like potential of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one, a suite of in silico predictions was performed using established computational models. The Simplified Molecular Input Line Entry System (SMILES) string for the molecule, O=C(CN1CCNCC1)N2CCCC2, was used as the input for these predictions.
Molecular Descriptors and Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[2][3] The rule assesses four simple physicochemical parameters. A compound is considered to have a higher probability of good oral bioavailability if it violates no more than one of these rules.
| Property | Predicted Value | Lipinski's Rule of Five | Compliance |
| Molecular Weight | 197.28 g/mol | < 500 Da | Yes |
| LogP (octanol-water partition coefficient) | -0.25 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
Analysis: 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one fully complies with Lipinski's Rule of Five. Its low molecular weight and moderate lipophilicity suggest a favorable starting point for developing orally bioavailable drug candidates.
Predicted ADME Properties
Beyond the initial druglikeness assessment, a more detailed prediction of the ADME properties provides further insights into the potential in vivo behavior of the compound.
| ADME Property | Predicted Value | Interpretation |
| Aqueous Solubility (LogS) | -1.85 | Soluble |
| Caco-2 Permeability (LogPapp in 10⁻⁶ cm/s) | -1.25 | Low to Moderate |
| Human Intestinal Absorption | High | Well absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cross the BBB |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp |
| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP450 3A4 Inhibitor | No | Low potential for drug-drug interactions |
Analysis: The in silico predictions suggest that 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one possesses good aqueous solubility and is likely to be well-absorbed from the gastrointestinal tract. Its predicted inability to cross the blood-brain barrier could be advantageous for peripherally acting drugs, minimizing central nervous system side effects. The predicted inhibition of CYP2D6 is a critical flag that warrants experimental investigation, as it could lead to significant drug-drug interactions.
Experimental Determination of Physicochemical Properties
While computational predictions are invaluable for initial screening, experimental validation is essential for accurate characterization and to support regulatory filings. The following sections provide detailed, self-validating protocols for determining the key physicochemical properties of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one.
Lipophilicity (LogP/LogD)
Causality: Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its absorption, distribution, and ability to cross biological membranes.[4] The octanol-water partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are the standard measures.[4][5]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
This method directly measures the partitioning of the compound between n-octanol and a buffered aqueous solution.[6]
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one in DMSO at a concentration of 10 mM.
-
Partitioning Experiment:
-
In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS (pH 7.4).
-
Spike with 10 µL of the 10 mM stock solution of the test compound.
-
Cap the vial and shake gently on a rotator for 1 hour to allow for equilibration.
-
Centrifuge the vial at 2000 rpm for 10 minutes to ensure complete phase separation.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Diagram: Experimental Workflow for LogD Determination
Caption: Workflow for Shake-Flask LogD Determination.
Aqueous Solubility
Causality: Aqueous solubility is a prerequisite for the absorption of orally administered drugs.[7] Poor solubility can lead to low bioavailability and formulation challenges.[7] Both kinetic and thermodynamic solubility are important parameters to assess.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of the compound and is considered the "gold standard".[8]
-
Sample Preparation: Add an excess amount of solid 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, and 7.4).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method with a calibration curve.
Diagram: Logic for Thermodynamic Solubility Measurement
Caption: Logic for Thermodynamic Solubility Measurement.
Ionization Constant (pKa)
Causality: The pKa values of a molecule determine its ionization state at different pH values, which significantly impacts its solubility, permeability, and interaction with biological targets.[9] 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one has two basic nitrogen atoms in the piperazine ring, and thus will have two pKa values.
Experimental Protocol: Potentiometric Titration
This is a classic and reliable method for pKa determination.[10]
-
Sample Preparation: Accurately weigh and dissolve a known amount of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one in a known volume of deionized water or a co-solvent system if solubility is limited.
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. The two pKa values for the two piperazine nitrogens can be determined from the inflection points.
-
Diagram: pKa Determination via Potentiometric Titration
Caption: Workflow for pKa Determination by Potentiometric Titration.
Chemical Stability
Causality: Assessing the intrinsic chemical stability of a new chemical entity is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy.[1][11] Forced degradation studies under various stress conditions are performed to accelerate this process.[12]
Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one in a suitable solvent (e.g., a mixture of acetonitrile and water).[12]
-
Stress Conditions: [12]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C.
-
Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples and an unstressed control using a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products.
-
Data Presentation: Summarize the percentage of degradation and the number of degradation products observed under each stress condition in a table.
| Stress Condition | Parameters | Duration | % Degradation of Active | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24, 48, 72 hours | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH, RT | 24, 48, 72 hours | Data | Data | Data |
| Oxidative | 3% H₂O₂, RT | 24, 48, 72 hours | Data | Data | Data |
| Thermal | 80°C (Solid & Solution) | 1, 3, 7 days | Data | Data | Data |
| Photolytic | ICH Q1B | - | Data | Data | Data |
Conclusion: A Promising Scaffold with a Clear Path for Optimization
The in-depth analysis of the physicochemical properties of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one reveals a scaffold with a promising profile for drug development. Its compliance with Lipinski's Rule of Five, coupled with predicted good aqueous solubility and intestinal absorption, establishes a solid foundation. The provided experimental protocols offer a clear and robust pathway for the empirical validation of these crucial parameters.
The potential for CYP2D6 inhibition identified through in silico modeling highlights the importance of integrating computational predictions with experimental validation early in the drug discovery process. This allows for proactive mitigation of potential liabilities through structural modifications. The inherent "tunability" of the piperazine moiety provides ample opportunities for chemists to modulate the physicochemical properties of this scaffold to enhance potency, selectivity, and overall ADME characteristics. This guide serves as a comprehensive resource to inform and accelerate such optimization efforts.
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